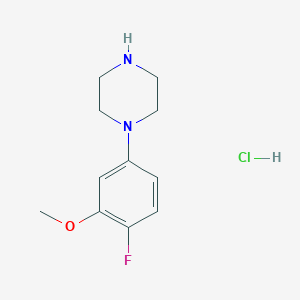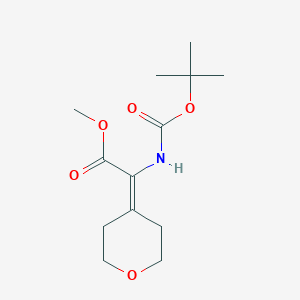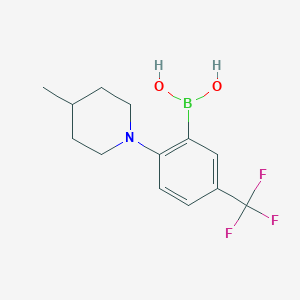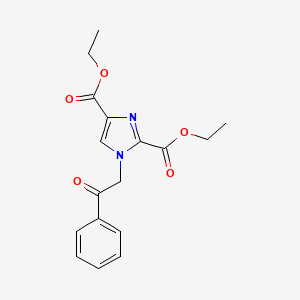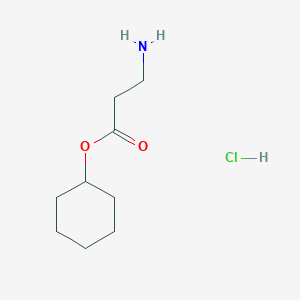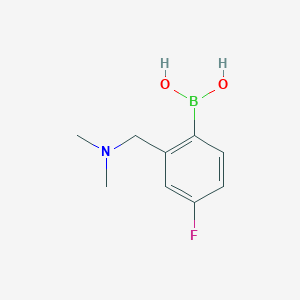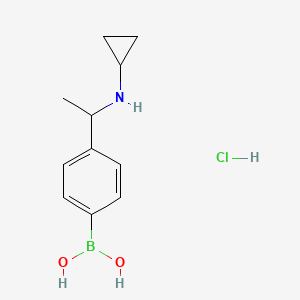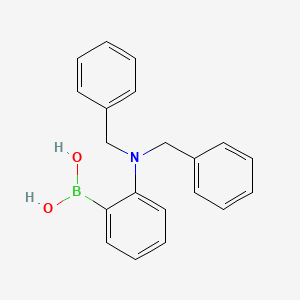
(2-(Dibenzylamino)phenyl)boronic acid
Vue d'ensemble
Description
“(2-(Dibenzylamino)phenyl)boronic acid” is an organic compound with the molecular formula C20H20BNO2 . It is a white solid at room temperature and appears as a crystalline powder .
Synthesis Analysis
The synthesis of “(2-(Dibenzylamino)phenyl)boronic acid” typically involves a reaction between boronic acid and the corresponding substituted aniline . The specific method includes the reaction of boronic acid with para-dimethylaniline under basic or neutral conditions to produce “(2-(dimethylamino)phenyl)boronic acid”, which then reacts with dibenzyl alcohol to yield the target product .Molecular Structure Analysis
The molecular structure of “(2-(Dibenzylamino)phenyl)boronic acid” consists of 20 carbon atoms, 20 hydrogen atoms, 1 boron atom, 1 nitrogen atom, and 2 oxygen atoms .Chemical Reactions Analysis
“(2-(Dibenzylamino)phenyl)boronic acid” is an important organoboron compound widely used in organic synthesis reactions . It serves as an effective ligand for the synthesis of organometallic compounds and complexes . It is used as a ligand in metal-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions .Physical And Chemical Properties Analysis
“(2-(Dibenzylamino)phenyl)boronic acid” has a predicted density of 1.19±0.1 g/cm3 and a predicted boiling point of 537.0±60.0 °C . Its molecular weight is 317.19 g/mol .Applications De Recherche Scientifique
- Field : Organic Chemistry
- Application : This compound is used as a reagent in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
- Method : The compound acts as a ligand in the reaction, which involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst .
- Results : The reaction is known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
- Field : Biochemistry
- Application : Boronic acids, including this compound, are used in various sensing applications due to their interactions with diols and strong Lewis bases such as fluoride or cyanide anions .
- Method : The sensing applications can be homogeneous assays or heterogeneous detection. Detection can be at the interface of the sensing material or within the bulk sample .
- Results : The key interaction of boronic acids with diols allows utilisation in various areas ranging from biological labelling, protein manipulation and modification, separation and the development of therapeutics .
- Field : Biomedical Engineering
- Application : The compound has been used in the development of glucose-sensitive polymers for self-regulated insulin release in the treatment of diabetes .
- Method : The compound is functionalized onto polymers, which then respond to changes in glucose levels by altering their properties, thereby controlling the release of insulin .
- Results : This application has shown promise in the treatment of diabetes, functioning as a diagnostic agent, and has also been used in wound healing and tumor targeting .
Suzuki–Miyaura Coupling
Sensing Applications
Biomedical Applications
- Field : Organic Chemistry
- Application : This compound is used as a ligand in Stille reactions, which are palladium-catalyzed cross-coupling reactions between organic tin compounds and organic halides .
- Method : The compound acts as a ligand in the reaction, which involves the coupling of an organotin compound with an organic halide in the presence of a palladium catalyst .
- Results : The Stille reaction is known for its versatility and the ability to form a wide range of carbon-carbon bonds .
- Field : Organic Chemistry
- Application : This compound is used as a reactant in palladium-catalyzed oxidative Heck reactions .
- Method : The compound is used in the reaction, which involves the coupling of an arylboronic acid with an alkene in the presence of a palladium catalyst .
- Results : The reaction is known for its ability to form carbon-carbon bonds in a regioselective manner .
- Field : Organic Chemistry
- Application : This compound is used as a reactant in metal-free electrophilic fluorination reactions .
- Method : The compound is used in the reaction, which involves the fluorination of an arylboronic acid in the absence of a metal catalyst .
- Results : The reaction is known for its ability to introduce fluorine atoms into organic molecules in a selective manner .
Stille Reaction
Palladium-Catalyzed Oxidative Heck Reactions
Metal-Free Electrophilic Fluorination
Orientations Futures
Boronic acids, including “(2-(Dibenzylamino)phenyl)boronic acid”, are increasingly utilized in diverse areas of research . Their interactions with diols and strong Lewis bases lead to their utility in various sensing applications . The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
Propriétés
IUPAC Name |
[2-(dibenzylamino)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BNO2/c23-21(24)19-13-7-8-14-20(19)22(15-17-9-3-1-4-10-17)16-18-11-5-2-6-12-18/h1-14,23-24H,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXNGZSQNHVHLQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1N(CC2=CC=CC=C2)CC3=CC=CC=C3)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001224978 | |
| Record name | Boronic acid, B-[2-[bis(phenylmethyl)amino]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001224978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Dibenzylamino)phenyl)boronic acid | |
CAS RN |
1704069-20-4 | |
| Record name | Boronic acid, B-[2-[bis(phenylmethyl)amino]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704069-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[2-[bis(phenylmethyl)amino]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001224978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



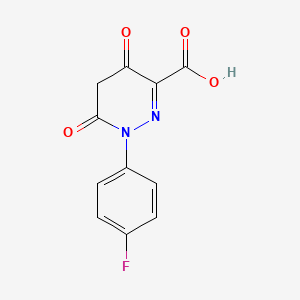
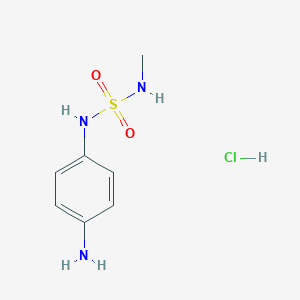
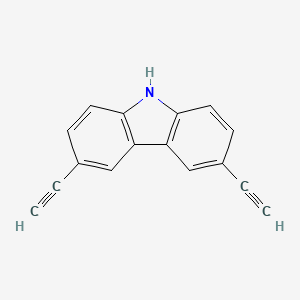
![9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one](/img/structure/B1458473.png)
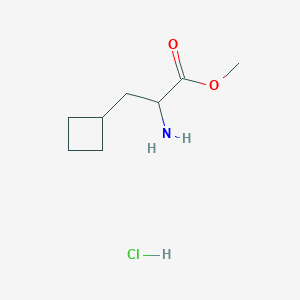
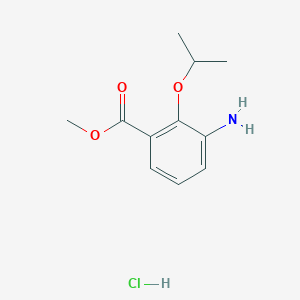
![Dimethyl-{6-[3-(methyl-hydrazonomethyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine](/img/structure/B1458481.png)
